

The Pharmacokinetic Profile of Tylosin Tartrate in Poultry: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of **tylosin tartrate** in poultry, with a primary focus on chickens and turkeys. Tylosin is a macrolide antibiotic widely used in veterinary medicine for the treatment and control of bacterial infections, particularly those caused by Mycoplasma species.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosage regimens, ensuring therapeutic efficacy, and maintaining food safety.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of **tylosin tartrate** vary depending on the poultry species, age, and route of administration. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Pharmacokinetic Parameters of Tylosin Tartrate in Chickens



Parameter	Oral Administration	Intravenous (IV) Administration	Reference
Dose	10 mg/kg	10 mg/kg	[3]
Cmax (μg/mL)	0.44 ± 0.09	-	[3]
Tmax (h)	1.33	-	[3]
AUC (μg·h/mL)	1.57 ± 0.25	-	[3]
t½β (h)	-	1.16	[3]
Bioavailability (F%)	25.78%	-	[3]
Dose	50 mg/kg	50 mg/kg	[1][2]
Cmax (μg/mL)	3.40	-	[1][2]
Tmax (h)	1.08	-	[1][2]
AUC (μg·h/mL)	-	-	[1][2]
t½β (h)	5.78	7.29	[1][2]
Bioavailability (F%)	90.29%	-	[1][2]
Vd(area) (L/kg)	-	6	[1][2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; $t\frac{1}{2}\beta$: Elimination half-life; Vd(area): Volume of distribution.

Table 2: Pharmacokinetic Parameters of Tylosin Tartrate in Turkeys



Parameter	Oral Administration (50 mg/kg)	Intravenous (IV) Administration (10 mg/kg)	Reference
Age (weeks)	5	9	12
Cmax (µg/mL)	0.73	0.88	0.49
Tmax (h)	2.0	2.0	1.5
AUCinf (mg·h/L)	3.32	4.31	2.65
t½el (h)	1.84	2.37	2.14
Bioavailability (F%)	12.72%	10.14%	5.76%
CIB(rel) (L/h/kg)	-	-	-
Vdss(rel) (L/kg)	-	-	-

AUCinf: Area under the curve from time zero to infinity; t½el: Elimination half-life; CIB(rel): Relative body clearance; Vdss(rel): Relative volume of distribution at steady state.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following oral administration, **tylosin tartrate** is absorbed from the gastrointestinal tract. The rate and extent of absorption can be variable. In chickens, the time to reach maximum plasma concentration (Tmax) is typically between 1 to 2 hours.[1][3][4] The oral bioavailability of **tylosin tartrate** in chickens has been reported to range from approximately 26% to 90%.[1][2] [3] In turkeys, oral bioavailability is generally lower and more variable, ranging from about 6% to 22%.[5]

Distribution

Tylosin is widely distributed throughout the body.[1][2] Studies in broiler chickens have shown a large volume of distribution, indicating extensive tissue penetration.[1][2] The highest concentrations of tylosin residues are typically found in the liver, kidney, and lungs.[1][2] In



turkeys, tylosin also distributes to various tissues, and protein binding has been observed to be age-independent and generally does not exceed 50%.[5][6][7]

Metabolism

The primary metabolite of tylosin (Tylosin A) is Tylosin D, which is an alcohol derivative.[5] However, studies in turkeys have shown that the plasma concentration of Tylosin D is minimal following both intravenous and oral administration.[5][6] The liver is the main site of metabolism for tylosin.[2][8]

Excretion

Tylosin is primarily excreted via the bile and feces.[1][2] This route of elimination contributes to its presence in the gastrointestinal tract.

Experimental Protocols

The following sections detail the methodologies employed in pharmacokinetic studies of **tylosin tartrate** in poultry.

Pharmacokinetic Study in Broiler Chickens

- Animal Model: Clinically normal Hubbard or broiler chickens, typically 2-3 months of age, are used.[1][2][3] Animals are often fasted overnight before drug administration.[3]
- Dosing:
 - Intravenous (IV) Administration: A single dose of tylosin tartrate (e.g., 10 mg/kg or 50 mg/kg body weight) is injected into the wing vein.[1][2][3]
 - Oral Administration: A single dose (e.g., 10 mg/kg or 50 mg/kg body weight) is administered directly into the crop via a gavage or soft tube.[1][2][3]
- Sample Collection: Blood samples are collected from a wing vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[1][3] Plasma is separated by centrifugation and stored frozen until analysis.



 Analytical Method: Plasma concentrations of tylosin are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][5]

Pharmacokinetic Study in Turkeys

- Animal Model: Male broiler turkeys of varying ages (e.g., 5, 9, 12, and 16 weeks) are often used to assess the impact of age on pharmacokinetics.[5][6] A 10-hour fasting period is typically implemented before the experiment.[5]
- Dosing:
 - Intravenous (IV) Administration: A single dose of 10 mg/kg of tylosin tartrate is administered into the brachial vein.[5][6]
 - Oral Administration: A single dose of 50 mg/kg is given orally via a soft tube into the crop.
 [5][6]
- Sample Collection: Blood samples are collected at various time points up to 12 or 24 hours after administration.[3][5] Plasma is harvested and stored at low temperatures.
- Analytical Method: Tylosin A and its metabolite, Tylosin D, are quantified in plasma using an in-house developed HPLC method.[5]

HPLC Method for Tylosin Quantification in Plasma

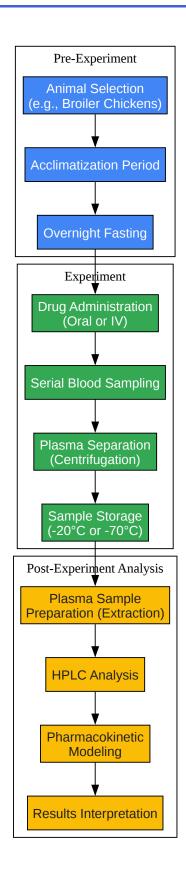
- Sample Preparation: Plasma samples (0.5 mL) are typically deproteinized and extracted using an organic solvent like ethyl acetate or acetonitrile. The mixture is centrifuged, and the supernatant is collected, dried, and reconstituted in the mobile phase.[5]
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is commonly used.[9]
 - Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% ammonium formate) and an organic solvent (e.g., acetonitrile) is used.[10]
 - Detection: UV detection is typically set at a wavelength of around 280-290 nm.[5][9]



- Flow Rate: A flow rate of approximately 1.0 to 1.8 mL/min is maintained.[9][10]
- Quantification: Plasma concentrations are calculated based on a calibration curve prepared using blank plasma spiked with known concentrations of tylosin analytical standards.[5]

Visualizations Experimental Workflow for a Poultry Pharmacokinetic Study



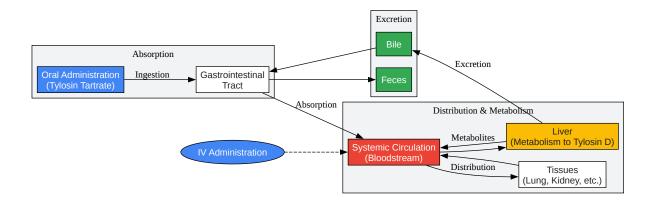


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Caption: Workflow of a typical pharmacokinetic study of **Tylosin Tartrate** in poultry.



ADME Process of Tylosin Tartrate in Poultry



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Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway of **Tylosin Tartrate** in poultry.

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